Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate
Overview
Description
3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt is a complex organic compound with significant applications in various scientific fields. It is known for its unique molecular structure, which includes two camphor sulfonic acid groups linked by a terephthalylidene moiety. This compound is often used in research due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt typically involves the condensation of camphor sulfonic acid derivatives with terephthalaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the condensation process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is often purified using techniques like chromatography or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced camphor derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced camphor compounds, and substituted camphor derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, depending on its concentration and the specific conditions. Its sulfonic acid groups can form strong interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Terephthalylidene-3,3’-dicamphor-10,10’-disulfonic acid
- Camphor sulfonic acid
- Terephthalaldehyde
Uniqueness
3,3’-Terephtalylidene-10,10’-dicamphosulfonic acid, disodium salt is unique due to its dual camphor sulfonic acid groups linked by a terephthalylidene moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
disodium;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2.2Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b19-13-,20-14+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZNEHKRFLKURR-BXUPKDGBSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Na2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90458-75-6 | |
Record name | 3,3'-Terephtalylidene-10,10'-dicamphosulfonic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090458756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Terephtalylidene-10,10'-dicamphosulfonic acid, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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